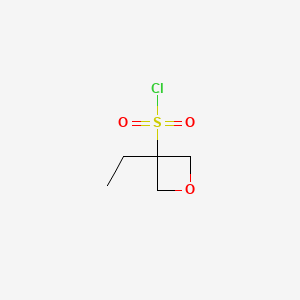
3-Ethyloxetane-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyloxetane-3-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, characterized by the presence of an oxetane ring and an ethyl group attached to the sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyloxetane-3-sulfonyl chloride typically involves the reaction of 3-ethyloxetane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
3-ethyloxetane+chlorosulfonic acid→3-Ethyloxetane-3-sulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyloxetane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Base catalysts such as triethylamine
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Hydrides: Formed by reduction reactions
Applications De Recherche Scientifique
3-Ethyloxetane-3-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Ethyloxetane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can undergo further reactions depending on the nature of the nucleophile. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the reactants used in the subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonyl chloride
- Tosyl chloride
- Benzenesulfonyl chloride
Comparison
Compared to other sulfonyl chlorides, 3-Ethyloxetane-3-sulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct reactivity and steric properties. This uniqueness makes it valuable in specific synthetic applications where traditional sulfonyl chlorides may not be suitable.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for innovation.
Propriétés
Formule moléculaire |
C5H9ClO3S |
|---|---|
Poids moléculaire |
184.64 g/mol |
Nom IUPAC |
3-ethyloxetane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-2-5(3-9-4-5)10(6,7)8/h2-4H2,1H3 |
Clé InChI |
HRLMFBAJCDWLET-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


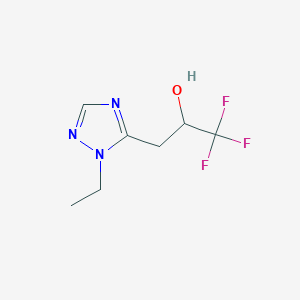



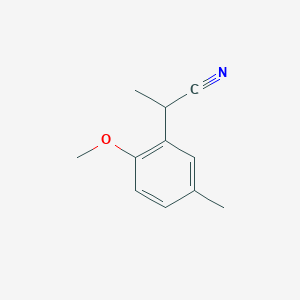
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
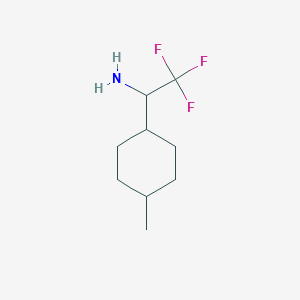
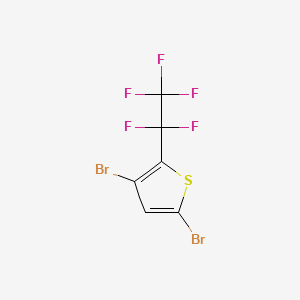
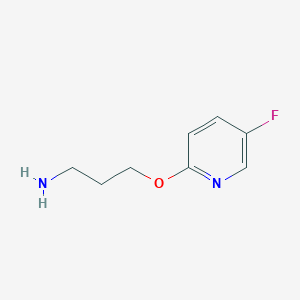

![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)



